4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that features a tetrazole ring and a benzothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the formation of the tetrazole ring followed by its attachment to the benzothiazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized in situ using a cyclization reaction involving azide and nitrile precursors .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the benzothiazine moiety can interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar in structure but lacks the benzothiazine moiety[][5].
5-(1H-Tetrazol-5-yl)isophthalic acid: Contains a tetrazole ring but differs in the core structure[][5].
Uniqueness
4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to the combination of the tetrazole and benzothiazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound for research and industrial use[5][5].
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXZEKFJJCQKJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639891 |
Source
|
Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874765-99-8 |
Source
|
Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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